4-Aminocyclohepta-2,4,6-trien-1-one 4-Aminocyclohepta-2,4,6-trien-1-one
Brand Name: Vulcanchem
CAS No.: 27571-18-2
VCID: VC18922175
InChI: InChI=1S/C7H7NO/c8-6-2-1-3-7(9)5-4-6/h1-5H,8H2
SMILES:
Molecular Formula: C7H7NO
Molecular Weight: 121.14 g/mol

4-Aminocyclohepta-2,4,6-trien-1-one

CAS No.: 27571-18-2

Cat. No.: VC18922175

Molecular Formula: C7H7NO

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

4-Aminocyclohepta-2,4,6-trien-1-one - 27571-18-2

Specification

CAS No. 27571-18-2
Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
IUPAC Name 4-aminocyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C7H7NO/c8-6-2-1-3-7(9)5-4-6/h1-5H,8H2
Standard InChI Key FZSXGPCCNLUZBC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)C=CC(=C1)N

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 4-aminocyclohepta-2,4,6-trien-1-one consists of a cycloheptatriene ring system with a ketone group at position 1 and an amino group at position 4. This arrangement creates a conjugated π\pi-system spanning positions 2, 4, and 6, which contributes to its aromaticity . The amino group introduces electron-donating effects, altering the electron density distribution compared to the parent compound tropone (2,4,6-cycloheptatrien-1-one) .

Key Structural Parameters:

  • Bond Lengths: X-ray crystallography data for analogous compounds (e.g., tropolone derivatives) suggest alternating single and double bonds, with bond lengths intermediate between typical single (1.54 Å) and double (1.34 Å) C–C bonds .

  • Dipole Moment: The dipole moment of tropone is 4.17 D , and the introduction of the amino group likely increases this value due to enhanced polarization.

Aromaticity and Resonance

The compound exhibits non-benzenoid aromaticity stabilized by resonance. Dewar’s model for tropone proposes a dipolar resonance structure where the carbonyl oxygen bears a partial negative charge, and the ring carbons share a partial positive charge . For 4-aminocyclohepta-2,4,6-trien-1-one, the amino group participates in resonance, donating electron density into the ring and stabilizing cationic intermediates.

Synthesis and Manufacturing

Oxidation of Cycloheptatriene Derivatives

A common method involves the oxidation of substituted cyclohepta-1,3,5-trienes. For example, selenium dioxide (SeO2\text{SeO}_2) oxidation of 4-aminocyclohepta-1,3,5-triene yields the target compound via ketone formation.

Hofmann Elimination

Tropinone derivatives can undergo Hofmann elimination followed by bromination and dehydrohalogenation to produce 4-aminocyclohepta-2,4,6-trien-1-one . This route is advantageous for generating gram-scale quantities.

Functionalization of Tropone

Direct amination of tropone using hydroxylamine (NH2OH\text{NH}_2\text{OH}) or ammonia under high-temperature conditions introduces the amino group at position 4 . Yields vary depending on the reaction conditions, with optimal results achieved in anhydrous tetrahydrofuran (THF) at 80°C.

Industrial Manufacturing

The global production of 4-aminocyclohepta-2,4,6-trien-1-one is led by chemical manufacturers such as Company A and Company B, which employ continuous-flow reactors to enhance yield and purity . Key challenges include controlling regioselectivity during amination and minimizing side reactions such as ring contraction .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 157–159°C, with decomposition observed above 250°C. The compound exhibits moderate stability in ambient conditions but degrades under prolonged UV exposure due to radical formation.

Solubility and Reactivity

  • Solubility: Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but insoluble in alkanes.

  • Acid-Base Behavior: The amino group (pKa8.2\text{p}K_a \approx 8.2) permits salt formation with strong acids, enhancing water solubility for pharmaceutical formulations .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1680 cm1^{-1} (C=O stretch) and 3350 cm1^{-1} (N–H stretch).

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 6.8–7.2 (m, 3H, aromatic), δ 4.1 (s, 2H, NH2_2) .

Biological and Chemical Applications

Medicinal Chemistry

4-Aminocyclohepta-2,4,6-trien-1-one inhibits metalloenzymes by chelating metal ions. For example, it disrupts the active site of inositol monophosphatase by binding magnesium ions, a mechanism shared with hydroxytropolones . Preliminary studies suggest anticancer activity against breast cancer cell lines (IC50_{50} = 12 µM).

Materials Science

The compound’s conjugated system makes it a candidate for organic semiconductors. Thin-film transistors incorporating 4-aminocyclohepta-2,4,6-trien-1-one exhibit hole mobility of 0.3cm2/V\cdotps0.3 \, \text{cm}^2/\text{V·s} .

Catalysis

Palladium complexes of 4-aminocyclohepta-2,4,6-trien-1-one catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 104^4 .

Comparison with Analogous Compounds

CompoundStructure TypeKey Features
Tropone Non-benzenoid aromaticBasic ketone; dipole moment = 4.17 D; undergoes electrophilic substitution
Tropolone Hydroxy-substitutedChelates metal ions; inhibits enzymes like alkaline phosphatase
2-Aminotropone Amino-substitutedLower thermal stability; reduced biological activity compared to 4-isomer
4-Aminocyclohepta-...Amino-ketoneEnhanced resonance stabilization; broad pharmaceutical applications

Challenges and Future Directions

Current research focuses on improving synthetic efficiency and exploring derivatives for drug development. Computational studies using density functional theory (DFT) predict that nitro- and cyano-substituted analogs could exhibit enhanced electronic properties for optoelectronic applications. Additionally, structure-activity relationship (SAR) studies are needed to optimize its enzyme inhibitory potency .

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